molecular formula C11H8Cl2O4 B2695593 Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate CAS No. 2027785-96-0

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Cat. No.: B2695593
CAS No.: 2027785-96-0
M. Wt: 275.08
InChI Key: YPBPQOTVYIRVAX-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dichlorophenyl group attached to a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,6-dichlorophenyl)-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(2,6-Dichlorophenyl)-2,4-dioxobutanoic acid.

    Reduction: Methyl 4-(2,6-dichlorophenyl)-2-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate: Similar structure but with different substitution pattern on the phenyl ring.

    Methyl 4-(2,6-dichlorophenyl)-2,4-dioxopentanoate: Similar structure but with an additional carbon in the dioxo chain.

Uniqueness

Methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate is unique due to its specific substitution pattern and the presence of both ester and dioxo functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O4/c1-17-11(16)9(15)5-8(14)10-6(12)3-2-4-7(10)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBPQOTVYIRVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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